molecular formula C27H32N6O B1662398 Inhibiteur de Cdk4/6 IV CAS No. 359886-84-3

Inhibiteur de Cdk4/6 IV

Numéro de catalogue: B1662398
Numéro CAS: 359886-84-3
Poids moléculaire: 456.6 g/mol
Clé InChI: YVXCDLCJCIDFHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

The search results do not contain information about a specific compound called "Cdk4/6 Inhibitor IV." However, they do provide extensive information on CDK4/6 inhibitors in general, their applications, and related research. Here's a summary based on the available data:

CDK4/6 Inhibitors: Overview

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle . CDK4/6 inhibitors have become a standard-of-care treatment, particularly when combined with endocrine therapy, for patients with hormone receptor-positive (HR+), HER2-negative breast cancer . These inhibitors are also being explored in other breast cancer subtypes and clinical scenarios .

FDA Approved CDK4/6 Inhibitors

  • Palbociclib
  • Ribociclib
  • Abemaciclib

These inhibitors have shown significant improvements in progression-free survival in clinical trials .

HR+/HER2- Metastatic Breast Cancer

CDK4/6 inhibitors combined with endocrine therapy are a primary treatment for advanced-stage HR+/HER2- breast cancer . CDER researchers at the FDA have found that adding a CDK4/6 inhibitor to hormonal agents consistently improves progression-free survival across patient subgroups .

HR+/HER2+ Metastatic Breast Cancer

The addition of a CDK4/6 inhibitor to standard anti-HER2 and endocrine therapy has shown to significantly extend the time before the disease progresses . The PATINA trial demonstrated that adding palbociclib to anti-HER2 therapy and endocrine therapy resulted in a 15-month improvement in progression-free survival for patients with HR+/HER2+ metastatic breast cancer .

Other Breast Cancer Subtypes

CDK4/6 inhibitors are under investigation for other breast cancer subtypes, often in combination with targeted therapies or immunotherapies . Preclinical studies suggest that CDK4/6 inhibitors can boost tumor cell immunogenicity, leading to the exploration of combinations with immune checkpoint inhibitors .

Cell Cycle Inhibition

CDK4/6 inhibitors work by inhibiting the cell cycle, which can induce cellular senescence .

Immunomodulatory Effects

Research indicates that CDK4/6 inhibition can enhance antitumor immunity . They promote IL-2 secretion, enhance T-cell activation and tumor infiltration, and cooperate with anti-PD-1 antibodies . While CDK4/6 inhibitors may decrease T-cell proliferation, they increase tumor infiltration and activation of effector T-cells .

Overcoming Resistance

The clinical success of CDK4/6 inhibitors has led to increased research into mechanisms of acquired resistance . Genomic alterations in several genes have been associated with resistance to CDK4/6 inhibition in patients with HR+HER2- breast cancer . Current research efforts are exploring potential treatment combinations to overcome these resistance mechanisms .

Novel Selective Inhibitors

Mécanisme D'action

Target of Action

The primary targets of the Cdk4/6 Inhibitor IV, also known as 4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol, are the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases, in combination with cyclins, serve as critical checkpoints in the cell division and growth process . They play a significant role in the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase .

Mode of Action

The Cdk4/6 Inhibitor IV interacts with its targets (CDK4/6) by inhibiting their activity, which leads to cell cycle arrest and apoptosis . The inhibition of CDK4/6 suppresses the phosphorylation of the retinoblastoma tumor suppressor protein (Rb), preventing abnormal cell proliferation and cancer development .

Biochemical Pathways

The inhibition of CDK4/6 affects several biochemical pathways. The CDK4/6-Rb pathway, which is dysregulated in approximately 80% of human cancers , is directly impacted. The inhibition of CDK4/6 leads to the suppression of Rb phosphorylation, inducing G1 cell cycle arrest in tumor cells . Other pathways influenced by CDK4/6 inhibition include the Janus kinase–signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .

Pharmacokinetics

For example, ribociclib, another CDK4/6 inhibitor, has a mean effective half-life of 32.0 hours and reaches steady state by day 8 . It is eliminated mainly by hepatic metabolism, mostly by cytochrome P450 (CYP) 3A4 . These properties may impact the bioavailability and efficacy of the drug.

Result of Action

The primary result of the action of Cdk4/6 Inhibitor IV is the induction of cell cycle arrest and apoptosis . This leads to the prevention of abnormal cell proliferation and the development of cancer . In addition, CDK4/6 inhibition has been shown to enhance T-cell-associated cancer elimination, proposing a potential therapeutic strategy to enhance T-cell immunotherapy on hepatocellular carcinoma .

Action Environment

The action, efficacy, and stability of Cdk4/6 Inhibitor IV can be influenced by various environmental factors. For instance, the presence of strong CYP3A inhibitors or inducers can increase or decrease the exposure to the drug, respectively . Furthermore, the tumor microenvironment, including the level of immune infiltration and the immunogenicity of cancer cells, can impact the effectiveness of CDK4/6 inhibitors .

Analyse Biochimique

Biochemical Properties

Cdk4/6 Inhibitor IV acts as a reversible and ATP-competitive inhibitor against Cyclin D1-complexed CDK4 and CDK6. It has an IC50 value of 1.5 µM for CDK4 and 5.6 µM for CDK6 . The compound exhibits much-reduced activity against CDK5/p35 and little to no activity towards other kinases such as CDK1/CycB, CDK2/CycA, CDK2/CycE, v-abl, c-met, IGF-1R, or IR . This selectivity is crucial for its effectiveness in targeting cancer cells while minimizing off-target effects.

Cellular Effects

Cdk4/6 Inhibitor IV significantly impacts various cellular processes. It induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, preventing the progression to the S phase . This inhibition leads to reduced cell proliferation and can induce cellular senescence . Additionally, Cdk4/6 Inhibitor IV has been shown to enhance the immunogenicity of tumor cells by increasing the expression of endogenous retroviral elements and stimulating the production of type III interferons .

Molecular Mechanism

At the molecular level, Cdk4/6 Inhibitor IV binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation by Cyclin D1 . This binding inhibits the phosphorylation of the Rb protein, a crucial step for cell cycle progression . The inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry . This mechanism effectively halts cell cycle progression and reduces cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cdk4/6 Inhibitor IV have been observed to change over time. Prolonged exposure to the inhibitor can lead to a sustained G1 arrest, downregulation of replisome components, and impaired origin licensing . This can result in a failure of DNA replication after the release from arrest, leading to a p53-dependent withdrawal from the cell cycle . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Cdk4/6 Inhibitor IV vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth by inducing cell cycle arrest without significant toxicity . At higher doses, toxic effects such as cardiotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Cdk4/6 Inhibitor IV is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme . This metabolic pathway is crucial for the compound’s clearance from the body and can influence its pharmacokinetics and overall effectiveness. Additionally, the compound’s interaction with other enzymes and cofactors involved in metabolic pathways can affect its activity and potential side effects.

Transport and Distribution

Within cells and tissues, Cdk4/6 Inhibitor IV is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific tissues . This distribution is essential for its therapeutic effectiveness and can impact its ability to target cancer cells selectively.

Subcellular Localization

Cdk4/6 Inhibitor IV’s subcellular localization plays a significant role in its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6 . This localization is crucial for its ability to inhibit these kinases and prevent cell cycle progression. Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles can influence its effectiveness.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CINK4 est synthétisé par un processus en plusieurs étapes impliquant la formation du noyau pyrimidine, suivie de l'introduction des fragments indole et cyclohexanol. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de CINK4 implique l'optimisation de la voie de synthèse pour une synthèse à grande échelle. Cela comprend :

Analyse Des Réactions Chimiques

Types de réactions

CINK4 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CINK4 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

CINK4 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

CINK4 exerce ses effets en inhibant spécifiquement l'activité kinase de CDK4. Cette inhibition empêche la phosphorylation de la protéine du rétinoblastome (pRb), une étape cruciale de la progression du cycle cellulaire. En bloquant cette voie, CINK4 induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Les cibles moléculaires comprennent les complexes CDK4/cycline D1, et les voies impliquées sont principalement liées à la régulation du cycle cellulaire .

Comparaison Avec Des Composés Similaires

CINK4 est unique en raison de sa haute spécificité pour CDK4 par rapport à d'autres inhibiteurs de kinases dépendantes des cyclines. Des composés similaires comprennent :

CINK4 se distingue par son inhibition spécifique de CDK4 et son potentiel de moins d'effets hors cible .

Activité Biologique

Cdk4/6 inhibitors, particularly Cdk4/6 Inhibitor IV (commonly referred to as PD 0332991), have emerged as significant therapeutic agents in oncology, especially for hormone receptor-positive breast cancer. This article explores the biological activity of Cdk4/6 Inhibitor IV, including its mechanisms of action, clinical efficacy, resistance mechanisms, and comparative studies with other inhibitors.

Cdk4/6 inhibitors primarily function by blocking the phosphorylation of the retinoblastoma (RB) protein. This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, effectively inducing cell cycle arrest in cancer cells. The inhibition of Cdk4 and Cdk6 leads to a decrease in E2F target gene expression, which is crucial for DNA synthesis and cell proliferation .

Key Points:

  • Target : Cdk4 and Cdk6
  • Primary Action : Prevents RB phosphorylation
  • Outcome : Induces G1/S phase cell cycle arrest

Clinical Efficacy

Cdk4/6 Inhibitor IV has demonstrated substantial clinical activity in various malignancies, particularly in metastatic breast cancer. The combination of Cdk4/6 inhibitors with endocrine therapy has shown improved progression-free survival (PFS) rates compared to endocrine therapy alone. For instance, pivotal trials have indicated that treatment regimens involving PD 0332991 significantly enhance overall response rates and PFS in both premenopausal and postmenopausal women with HR+/HER2-negative metastatic breast cancer .

Table 1: Summary of Clinical Trials Involving PD 0332991

Study NamePopulationTreatment RegimenMedian PFS (months)Overall Response Rate (%)
PALOMA-1HR+/HER2- MBCPD 0332991 + letrozole20.260
PALOMA-3HR+/HER2- MBCPD 0332991 + anastrozole24.863
MONALEESA-2HR+/HER2- MBCRibociclib + letrozole23.858

Resistance Mechanisms

Despite its efficacy, resistance to Cdk4/6 inhibitors can develop. Intrinsic resistance is often linked to alterations in the RB pathway or mutations in genes such as RB1, AURKA, and CCNE2. Acquired resistance may arise through various mechanisms, including upregulation of alternative signaling pathways that bypass the need for CDK activity .

Common Resistance Mechanisms:

  • Genetic Alterations : Mutations in RB1 and other critical genes
  • Pathway Activation : Enhanced signaling through RAS/ERK pathways
  • Cellular Adaptation : Changes in cellular microenvironment or tumor heterogeneity

Comparative Studies

Recent studies have compared the biological activity of PD 0332991 with other Cdk4/6 inhibitors like ribociclib and abemaciclib. These studies highlight differences in selectivity, potency, and side effect profiles among these agents.

Table 2: Comparative Biological Activity of Cdk4/6 Inhibitors

InhibitorIC50 (nM) against CDK4IC50 (nM) against CDK6Common Toxicities
PD 0332991185.14111.78Neutropenia
Ribociclib286.75196.25Neutropenia
Abemaciclib225.68360.68Diarrhea, Fatigue

Case Studies

Several case studies have documented the effectiveness of PD 0332991 in real-world settings. One notable case involved a patient with locally advanced breast cancer who underwent treatment with PD 0332991 combined with letrozole. After six months of therapy, significant tumor reduction was observed without major adverse effects .

Propriétés

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk4/6 Inhibitor IV
Reactant of Route 2
Reactant of Route 2
Cdk4/6 Inhibitor IV
Reactant of Route 3
Reactant of Route 3
Cdk4/6 Inhibitor IV
Reactant of Route 4
Reactant of Route 4
Cdk4/6 Inhibitor IV
Reactant of Route 5
Reactant of Route 5
Cdk4/6 Inhibitor IV
Reactant of Route 6
Reactant of Route 6
Cdk4/6 Inhibitor IV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.